
3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide, also known as CPI-455, is a small molecule inhibitor that has been recently developed as a potential therapeutic agent for the treatment of cancer. The compound has attracted attention due to its promising efficacy in inhibiting cancer cell growth and proliferation, as well as its relatively low toxicity compared to other chemotherapeutic agents.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide involves the inhibition of a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the expression of genes involved in cancer cell growth and survival. By inhibiting BRD4, 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide disrupts the cancer cell's ability to proliferate and survive, leading to cell death.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising therapeutic agent for cancer treatment. In addition to its anti-tumor effects, 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide has also been shown to have anti-inflammatory properties, which may contribute to its efficacy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide is its specificity for BRD4, which reduces the risk of off-target effects and toxicity. However, like all experimental compounds, 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide has limitations in terms of its pharmacokinetics and bioavailability, which may affect its efficacy in clinical settings. Further research is needed to optimize the dosing and delivery of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide to maximize its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide. One area of focus is the development of combination therapies that incorporate 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide with other chemotherapeutic agents or targeted therapies to enhance its efficacy. Another area of interest is the exploration of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide in other types of cancer, including pancreatic cancer and leukemia. Additionally, there is ongoing research on the development of more potent and selective BRD4 inhibitors based on the structure of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide.
Synthesemethoden
The synthesis of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide involves a multi-step process that includes the reaction of 3-chlorobenzaldehyde with isoxazole-5-carboxylic acid to form 3-(3-chlorophenyl)isoxazole-5-carboxaldehyde. This intermediate is then reacted with phenylacetic acid in the presence of a reducing agent to yield the final product, 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide. The synthesis method has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and melanoma. In vitro studies have demonstrated that 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide inhibits cancer cell growth and induces apoptosis, or programmed cell death, in a dose-dependent manner. In vivo studies have also shown that 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide can significantly reduce tumor growth and metastasis in animal models.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-(1,2-oxazol-5-ylmethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-16-8-4-7-15(11-16)18(14-5-2-1-3-6-14)12-19(23)21-13-17-9-10-22-24-17/h1-11,18H,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUJKLFHDMCBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC=NO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

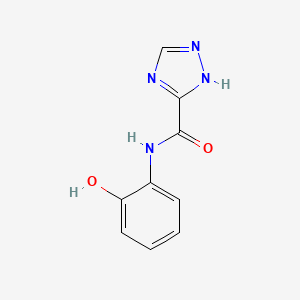
![N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5686982.png)
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686987.png)
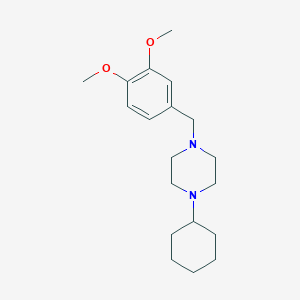
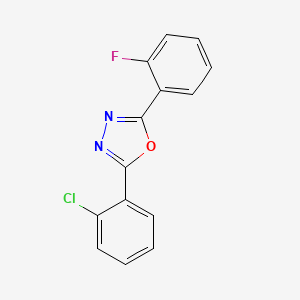
![5-[2-(1H-imidazol-1-yl)ethyl]-1-(2-methylbenzyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5687001.png)
![methyl 4-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}pentanoate](/img/structure/B5687005.png)
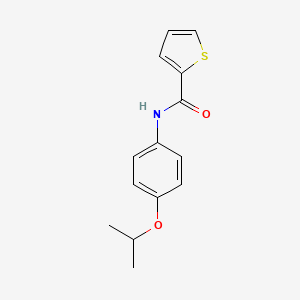
![1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5687017.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5687024.png)
![butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B5687029.png)
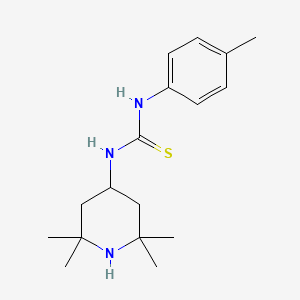
![4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide](/img/structure/B5687049.png)
![N,N-dimethyl-1-{5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methanamine](/img/structure/B5687057.png)